![molecular formula C8H7BrN2O B3159817 6-(Bromomethyl)-2-methoxynicotinonitrile CAS No. 864779-08-8](/img/structure/B3159817.png)
6-(Bromomethyl)-2-methoxynicotinonitrile
Overview
Description
6-(Bromomethyl)-2-methoxynicotinonitrile is a chemical compound that has been widely used in scientific research applications. This compound is known for its unique properties and has been used in various studies related to biochemistry and physiology.
Scientific Research Applications
Synthesis of Quinoline Derivatives
The compound can be used in the synthesis of quinoline derivatives . Quinoline derivatives are valuable tools in a wide array of chemical transformations . For example, Yang’s group reported the synthesis and application of ethyl 2-bromomethylquinoline-3-carboxylate as a key intermediate for synthesis of quinoline ethers through Williamson reaction .
Synthesis of Fused Quinoline Systems
The compound can also be used in the synthesis of fused quinoline systems . This is particularly useful because larger amounts of this monobromo product are needed for efficient preparation to further extend its application in synthetic organic chemistry .
Visible-Light-Induced Radical Bromination
The compound can be used in visible-light-induced radical bromination . This process was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product .
Synthesis of Symmetrical 2-Quinolylmethoxyphenyl-Containing Diethers
The compound can be used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers . This is achieved via Williamson reaction with some dihydroxy arenes .
Synthesis of Pteridine Derivatives
The compound can undergo nucleophilic displacement reactions to produce a variety of pteridine derivatives. These reactions are essential for the synthesis of compounds with no antileukemic activity but are valuable for the exploration of pteridine chemistry and potential biological applications.
Coumarin-Fused-Coumarins Synthesis
Although not directly mentioned, the compound might be used in the synthesis of coumarin-fused-coumarins . These have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas .
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of 6-(Bromomethyl)-2-methoxynicotinonitrile is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group to the palladium .
Result of Action
The result of the action of 6-(Bromomethyl)-2-methoxynicotinonitrile is likely the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, potentially influencing various molecular and cellular processes depending on the specific compounds produced.
properties
IUPAC Name |
6-(bromomethyl)-2-methoxypyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(5-10)2-3-7(4-9)11-8/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNYRKLXIHEKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-2-methoxynicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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